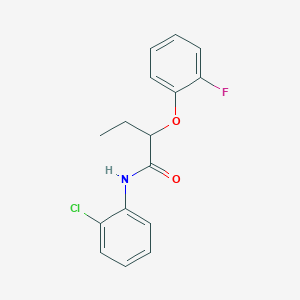
N-(4-anilinophenyl)-4-phenoxybutanamide
Übersicht
Beschreibung
N-(4-anilinophenyl)-4-phenoxybutanamide, commonly known as ANPPB, is a chemical compound with a molecular formula C22H23NO2. It is a white to off-white powder that is soluble in organic solvents like ethanol and methanol. ANPPB is widely used in scientific research due to its diverse range of applications. In
Wissenschaftliche Forschungsanwendungen
ANPPB has a wide range of scientific research applications. It is used as a precursor in the synthesis of various pharmaceuticals like fenofibrate and clofibrate. ANPPB is also used as a reagent in the synthesis of fluorescent dyes and as a starting material in the synthesis of various organic compounds. ANPPB is used in the development of new drugs for the treatment of various diseases like cancer, obesity, and diabetes.
Wirkmechanismus
ANPPB acts as a peroxisome proliferator-activated receptor (PPAR) agonist. PPARs are a group of nuclear receptors that play a crucial role in the regulation of various metabolic processes like glucose and lipid metabolism. ANPPB binds to PPARs and activates them, leading to the upregulation of various genes involved in metabolic processes. This activation leads to an increase in the breakdown of fatty acids and a decrease in the production of glucose, leading to a reduction in blood glucose levels and an increase in insulin sensitivity.
Biochemical and Physiological Effects
ANPPB has several biochemical and physiological effects. It has been shown to reduce blood glucose levels and improve insulin sensitivity in animal models of diabetes. ANPPB has also been shown to reduce triglyceride levels and increase high-density lipoprotein (HDL) cholesterol levels, leading to a reduction in the risk of cardiovascular diseases. ANPPB has anti-inflammatory effects and has been shown to reduce inflammation in animal models of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
ANPPB has several advantages for lab experiments. It is a readily available and cost-effective compound. ANPPB is stable under normal laboratory conditions and can be stored for long periods without degradation. ANPPB is also easy to handle and can be synthesized using standard laboratory equipment. However, ANPPB has some limitations for lab experiments. It is a toxic compound and should be handled with care. ANPPB is also not very soluble in water, which can limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the use of ANPPB in scientific research. ANPPB has shown promising results in animal models of various diseases, and further research is needed to explore its potential as a therapeutic agent. ANPPB can be used in the development of new drugs for the treatment of diabetes, obesity, and cardiovascular diseases. ANPPB can also be used as a tool in the study of PPARs and their role in metabolic processes. Further research is needed to explore the safety and efficacy of ANPPB in humans.
Eigenschaften
IUPAC Name |
N-(4-anilinophenyl)-4-phenoxybutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2/c25-22(12-7-17-26-21-10-5-2-6-11-21)24-20-15-13-19(14-16-20)23-18-8-3-1-4-9-18/h1-6,8-11,13-16,23H,7,12,17H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUIFTIZHPQQBBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)CCCOC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3-benzodioxol-5-yl{1-[(1-benzyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinyl}methanone](/img/structure/B4647347.png)
![5-[3-(2-furyl)-2-propen-1-ylidene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4647354.png)
![N-[7-(1-piperidinyl)-2,1,3-benzoxadiazol-4-yl]-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B4647359.png)
![1-[2-(methylthio)-5-(1-pyrrolidinylsulfonyl)benzoyl]azepane](/img/structure/B4647364.png)
![4-({2-[(anilinocarbonothioyl)amino]ethyl}amino)-4-oxobutanoic acid](/img/structure/B4647365.png)
![N-(3,4-dichlorophenyl)-2-{4-ethyl-5-[(2-oxo-2-phenylethyl)thio]-4H-1,2,4-triazol-3-yl}acetamide](/img/structure/B4647382.png)
![methyl 7-cyclopropyl-3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4647384.png)
![2-(3,4-diethoxybenzyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4647392.png)

![3-(3-chlorophenyl)-4-ethyl-5-[(2-fluorobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4647414.png)
![ethyl 2-({[1-(difluoromethyl)-5-methyl-1H-pyrazol-3-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4647415.png)
![4-propionylphenyl [(1-bromo-2-naphthyl)oxy]acetate](/img/structure/B4647418.png)
![N-(1-ethyl-3-{[(2-furylmethyl)amino]carbonyl}-1H-pyrazol-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4647419.png)
![ethyl 2-({[(4-chloro-2,5-dimethoxyphenyl)amino]carbonothioyl}amino)-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4647422.png)